N-(3-methoxypropyl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide is an organic compound that belongs to the class of sulfonamides. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a sulfonic acid group attached to the second position of the naphthalene ring. The compound also contains a 3-methoxy-propyl amide group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide typically involves the following steps:
Sulfonation of Naphthalene: Naphthalene is sulfonated using concentrated sulfuric acid to produce naphthalene-2-sulfonic acid.
Amidation: The naphthalene-2-sulfonic acid is then reacted with 3-methoxy-propylamine under controlled conditions to form naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide.
Industrial Production Methods
In an industrial setting, the production of naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form hydrogen bonds and ionic interactions, while the 3-methoxy-propyl amide group can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalene-1-sulfonic acid (3-methoxy-propyl)-amide
- Naphthalene-2-sulfonic acid (2-methoxy-propyl)-amide
- Naphthalene-2-sulfonic acid (3-ethoxy-propyl)-amide
Uniqueness
Naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide is unique due to the specific positioning of the sulfonic acid and 3-methoxy-propyl amide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H17NO3S |
---|---|
Molekulargewicht |
279.36 g/mol |
IUPAC-Name |
N-(3-methoxypropyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C14H17NO3S/c1-18-10-4-9-15-19(16,17)14-8-7-12-5-2-3-6-13(12)11-14/h2-3,5-8,11,15H,4,9-10H2,1H3 |
InChI-Schlüssel |
VJUYTHMVAFQSGT-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.